molecular formula C13H18N4 B1461662 N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine CAS No. 416880-15-4

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

Cat. No. B1461662
CAS RN: 416880-15-4
M. Wt: 230.31 g/mol
InChI Key: BMXWPHUGOCWWGU-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a small molecule inhibitor that targets specific proteins in the body, making it a promising candidate for drug development.

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous compounds in water. AOPs, including ozone and Fenton processes, show high reactivity towards amines, dyes, and pesticides, demonstrating the potential for efficient degradation under optimized conditions. The degradation sensitivity to pH and the promise of cavitation as a pre-treatment method for cost reduction are notable (Bhat & Gogate, 2021).

Applications in Organic Synthesis and Catalysis

Nitrogen-containing heterocyclic compounds, such as those derived from pyridine and indazole, play crucial roles in organic synthesis and catalysis. Their applications extend to forming metal complexes, designing catalysts, and medicinal applications, showcasing their versatility and importance in drug development and advanced chemistry investigations (Li et al., 2019).

Role in Environmental Contamination and Remediation

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine and similar nitrogen-containing compounds contribute to environmental contamination through water and wastewater. Their presence, largely from anthropogenic sources, necessitates the development of removal strategies in water treatment processes to prevent the accumulation of toxic and hazardous degradation products. The review of N-Nitrosodimethylamine (NDMA) and its precursors underscores the significance of identifying and mitigating these compounds in water systems (Sgroi et al., 2018).

Biogenic Amines in Food Safety

Biogenic amines, formed by decarboxylation of amino acids through microbial action, pose risks to food safety. The detection of bacteria possessing amino acid decarboxylase activity is crucial for estimating the risk of biogenic amine content in foods. Molecular methods for detecting these bacteria offer early and rapid assessment potential, highlighting the need for vigilant monitoring in food products to prevent biogenic amine accumulation (Landete et al., 2007).

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXWPHUGOCWWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

CAS RN

416880-15-4
Record name N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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